molecular formula C12H21N3O2 B6964299 5,5-Dimethyl-2-(pyrazin-2-ylamino)hexane-1,4-diol

5,5-Dimethyl-2-(pyrazin-2-ylamino)hexane-1,4-diol

Cat. No.: B6964299
M. Wt: 239.31 g/mol
InChI Key: WFDUEYAZQHNCNC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(pyrazin-2-ylamino)hexane-1,4-diol is an organic compound that features a pyrazine ring attached to a hexane backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(pyrazin-2-ylamino)hexane-1,4-diol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine derivative, followed by its coupling with a hexane derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often incorporating continuous flow techniques and real-time monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(pyrazin-2-ylamino)hexane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyrazine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(pyrazin-2-ylamino)hexane-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(pyrazin-2-ylamino)hexane-1,4-diol exerts its effects involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl groups may also play a role in its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-(pyridin-2-ylamino)hexane-1,4-diol: Similar structure but with a pyridine ring instead of pyrazine.

    5,5-Dimethyl-2-(quinolin-2-ylamino)hexane-1,4-diol: Contains a quinoline ring, offering different electronic properties.

Uniqueness

5,5-Dimethyl-2-(pyrazin-2-ylamino)hexane-1,4-diol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5,5-dimethyl-2-(pyrazin-2-ylamino)hexane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)10(17)6-9(8-16)15-11-7-13-4-5-14-11/h4-5,7,9-10,16-17H,6,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDUEYAZQHNCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(CO)NC1=NC=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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